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Compound of Interest

Compound Name: E234G Hype-IN-1

Cat. No.: B11189158 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the enzymatic kinetics of the

constitutively active E234G mutant of the human Fic protein, Huntingtin Yeast Interacting

Partner E (HYPE), also known as FICD. The E234G mutation results in a hyperactive

adenylyltransferase (AMPylase), offering a valuable tool for studying the cellular roles of HYPE

and its substrates, most notably the endoplasmic reticulum (ER) chaperone BiP (Binding

immunoglobulin Protein). The nomenclature "Hype-IN-1" is not standard in the existing

scientific literature; this document will refer to the enzyme as E234G HYPE or E234G FICD.

Core Enzymatic Parameters
The E234G mutation relieves the autoinhibition present in the wild-type HYPE, leading to a

significant increase in its adenylylation activity. The enzyme follows Michaelis-Menten kinetics,

and its kinetic parameters for the adenylylation of its primary substrate, BiP, have been

determined.

Quantitative Kinetic Data
The following table summarizes the apparent Michaelis-Menten constants for the adenylylation

of BiP by E234G HYPE. These values were determined using in vitro adenylylation assays with

α-³²P-ATP as a nucleotide source. The data was fitted to the Michaelis-Menten equation.[1]
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Enzyme Substrate Apparent Km (μM) kcat (s⁻¹)

E234G HYPE BiP 2.37 ± 0.54 0.524 ± 0.038

Experimental Protocols
Detailed methodologies are crucial for the replication and extension of kinetic studies. Below

are protocols for key experiments related to E234G HYPE kinetics.

In Vitro Adenylylation/AMPylation Assay
This protocol is designed to measure the transfer of Adenosine Monophosphate (AMP) from

ATP to a substrate protein by E234G HYPE.

Materials:

Purified recombinant E234G HYPE enzyme

Purified recombinant substrate protein (e.g., BiP)

10x AMPylation Buffer (e.g., 500 mM HEPES pH 7.5, 10 mM MnCl₂, 5 mM EDTA)

α-³²P-ATP or α-³³P-ATP

4x SDS-PAGE Loading Buffer

ddH₂O

Procedure:

Prepare the reaction mixture in a 1.5 ml microcentrifuge tube by adding the following

components in order: ddH₂O, 10x AMPylation Buffer, and purified E234G HYPE enzyme

(e.g., 2 µg).[2]

Add the purified substrate protein (e.g., 20 µg of BiP) to the reaction tube.[2]

Initiate the reaction by adding the radiolabeled ATP (e.g., 2.5 µCi of α-³²P-ATP).[2]
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Incubate the reaction at 30°C for a specified time (e.g., 15-30 minutes), ensuring the reaction

is within the linear range.[1][2][3]

Terminate the reaction by adding an appropriate volume of 4x SDS-PAGE Loading Buffer.[2]

Heat the samples at 95°C for 10 minutes.[2]

Briefly centrifuge the samples.[2]

Analyze the samples by SDS-PAGE followed by autoradiography to detect the radiolabeled,

adenylylated substrate.

For kinetic analysis, keep the concentrations of E234G HYPE and ATP constant while

varying the substrate concentration.[1]

Quantify the bands from the autoradiograph using densitometry software (e.g., ImageJ).[1]

Plot the initial reaction velocities against the substrate concentrations and fit the data to the

Michaelis-Menten equation to determine Km and Vmax.[1]

Signaling Pathways and Experimental Workflows
HYPE-BiP Signaling in the Unfolded Protein Response
(UPR)
E234G HYPE serves as a valuable tool to study the role of HYPE in the Unfolded Protein

Response (UPR). Wild-type HYPE is a bifunctional enzyme that can both adenylylate and de-

adenylylate the ER chaperone BiP. Adenylylation of BiP at threonine 518 inactivates it.[4][5]

The constitutively active E234G HYPE mutant is deficient in de-adenylylation and leads to an

accumulation of adenylylated BiP, thereby inducing the UPR.[4]
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Caption: E234G HYPE-mediated adenylylation of BiP and induction of the UPR.

Experimental Workflow for Kinetic Analysis
The following diagram illustrates the general workflow for determining the kinetic parameters of

E234G HYPE.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of
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